molecular formula C8H10N2O2 B1427539 Methyl 5-amino-2-methylnicotinate CAS No. 936130-28-8

Methyl 5-amino-2-methylnicotinate

Cat. No.: B1427539
CAS No.: 936130-28-8
M. Wt: 166.18 g/mol
InChI Key: AGDNZPUJTMYBPN-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methylnicotinate: is an organic compound with the molecular formula C8H10N2O2 It is a derivative of nicotinic acid, featuring a methyl ester group at the 2-position and an amino group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-methylnicotinate can be synthesized through various methods. One common approach involves the esterification of 5-amino-2-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 5-nitro-2-methylnicotinic acid methyl ester, followed by purification steps to isolate the desired product. This method is advantageous due to its scalability and efficiency in producing high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-amino-2-methylnicotinate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding nitro or hydroxyl derivatives.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Nitro or hydroxyl derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry: Methyl 5-amino-2-methylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for developing new synthetic methodologies and exploring structure-activity relationships in drug design.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the amino group may enhance its ability to interact with biological targets, making it a candidate for drug development. Researchers are exploring its use in developing treatments for various diseases, including inflammatory and neurological disorders.

Industry: The compound’s versatility in chemical reactions makes it useful in the production of pharmaceuticals and other fine chemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients and other bioactive compounds.

Mechanism of Action

The mechanism by which methyl 5-amino-2-methylnicotinate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and ester functional groups. These interactions can modulate biological pathways, leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Methyl 2-amino-5-methylnicotinate
  • Ethyl 5-amino-2-methylnicotinate
  • Methyl 5-nitro-2-methylnicotinate

Comparison: Methyl 5-amino-2-methylnicotinate is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to methyl 2-amino-5-methylnicotinate, the position of the amino group affects the compound’s interaction with biological targets. Ethyl 5-amino-2-methylnicotinate, with an ethyl ester group, may exhibit different solubility and reactivity properties. Methyl 5-nitro-2-methylnicotinate, with a nitro group, has distinct chemical and biological characteristics compared to the amino derivative.

Properties

IUPAC Name

methyl 5-amino-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDNZPUJTMYBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733986
Record name Methyl 5-amino-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936130-28-8
Record name Methyl 5-amino-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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